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Compound of Interest |

Compound Name: 1,4-Dioxepan-6-one
CAS No.: 28544-93-6
- 7

Executive Summary & Chemical Identity

1,4-Dioxepan-6-one (CAS: 28544-93-6) is a cyclic ether-ketone often utilized as a monomer in
the synthesis of biodegradable poly(ether-esters) and as a scaffold in medicinal chemistry.[1]
Its structure combines the lability of a cyclic ketone with the stability of an ether linkage,
resulting in a distinct fragmentation signature under Electron lonization (EI) conditions.

e Formula:
e Molecular Weight: 116.12 g/mol
o Key Structural Motifs: 7-membered ring, symmetrical ethylene bridge,

-keto ether functionality.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility and comparable fragmentation data, the following acquisition
parameters are recommended. This protocol minimizes thermal degradation prior to ionization,
which is critical for thermally sensitive cyclic ethers.

GC-MS Acquisition Parameters
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Parameter Setting Rationale

Standard hard ionization for

lonization Mode Electron lonization (EI) ) )
library matching.
Maximizes fragmentation
Electron Energy 70 eV efficiency and library
compatibility.
Prevents condensation without
Source Temp 230 °C ) ] ]
inducing pyrolysis.
] Ensures efficient transport of
Transfer Line 250 °C

the semivolatile analyte.

Captures low-mass diagnostic
Scan Range m/z 25-150 ions (m/z 28, 42) and the

molecular ion.[2]

Mechanistic Fragmentation Analysis

The fragmentation of 1,4-dioxepan-6-one is driven by the release of ring strain and the
thermodynamic stability of small neutral molecules (CO,

). The pathway is dominated by

-cleavage relative to the carbonyl group, followed by rapid elimination reactions.

Primary Fragmentation Pathway (The "Dioxane" Route)

The molecular ion (

, m/z 116) is typically low intensity or absent due to the lability of the 7-membered ring.

e Initiation (

-Cleavage): Homolytic fission of the C-C bond adjacent to the carbonyl (C5-C6 or C6-C7)
occurs, driven by the formation of a resonance-stabilized acylium ion.

o Decarbonylation (-CO): The acyclic acylium radical intermediate undergoes rapid loss of
carbon monoxide (28 Da).
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e Formation of Distonic lon (m/z 88): The remaining fragment is the radical cation of 1,4-
dioxane (

). This is a critical diagnostic step; the spectrum of 1,4-dioxepan-6-one strongly resembles
1,4-dioxane below m/z 88.

Secondary Decay (Dioxane Fragmentation)

Once the m/z 88 species is formed, it follows the canonical fragmentation of 1,4-dioxane:
e m/z 88

m/z 58: Loss of formaldehyde (
, 30 Da) via retro-cyclization.

e m/z58

m/z 28: Loss of a second formaldehyde molecule or rearrangement to form an ethylene ion (

).

e m/z 43: Formation of the acetyl cation (

) or ethylene oxide cation, typical in ether fragmentation.

Diagnostic lon Table
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m/z (Mass-to- . Mechanism of Relative
lon Identity .
Charge) Formation Abundance (Est.)
116 Molecular lon (Parent) < 5% (Weak)
Loss of CO (28) from ] ) ]
88 High (Diagnostic)
M+
Loss of
58 Moderate
from m/z 88
Ethylene oxide
45 Moderate
protonated
42 Ketene fragment Moderate
Ethylene / Carbon
28 / Base Peak (100%)

Monoxide

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the parent molecule into its

constituent diagnostic ions.
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Figure 1: Proposed fragmentation pathway of 1,4-Dioxepan-6-one under 70 eV Electron
lonization, highlighting the central role of the m/z 88 intermediate.

Differentiation from Isomers
1,4-Dioxepan-6-one must be distinguished from isomeric esters and linear dicarbonyls.

e Vs. Linear Diesters (e.g., Dimethyl malonate): Linear isomers typically show strong alkoxy
fragments (e.g., m/z 59

) which are absent in the dioxepan-6-one spectrum.
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Vs. Lactones (e.g.,

-Valerolactone): While lactones also lose CO, they typically exhibit a strong
or

peak. 1,4-Dioxepan-6-one is unique in its sequential loss of CO followed by formaldehyde
units (30 Da steps).

Applications in R&D

Understanding this fragmentation pattern is critical for:

Polymer Degradation Studies: Monitoring the hydrolysis of poly(1,4-dioxepan-6-one)
requires tracking the m/z 88 and m/z 116 signals to distinguish monomer release from bulk
erosion.

Metabolite Identification: In biological matrices, the m/z 88 fragment serves as a specific
marker for the 1,4-dioxepane ring system, differentiating it from purely aliphatic metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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